1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine
Overview
Description
1-[1-(Cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine is a cyclic organic compound that contains a pyrazole ring. This compound is known for its unique structure, which includes a cyclopentylmethyl group attached to the pyrazole ring. The molecular formula of this compound is C11H18N2, and it has a molecular weight of 178.28 g/mol.
Preparation Methods
The synthesis of 1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine typically involves the reaction of 1-(cyclopentylmethyl)-1H-pyrazole-4-carboxylic acid with appropriate reagents under controlled conditions . One common method involves the reduction of the carboxylic acid group to an amine group using reagents such as lithium aluminum hydride (LiAlH4) . Industrial production methods may involve multi-step synthesis processes, including cyclization and functional group transformations, to achieve high yields and purity.
Chemical Reactions Analysis
1-[1-(Cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .
Scientific Research Applications
1-[1-(Cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and can be used in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-[1-(Cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine can be compared with similar compounds such as:
1-(Cyclopentylmethyl)-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group instead of an amine group, leading to different chemical properties and reactivity.
1-[1-(Cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-one:
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(cyclopentylmethyl)pyrazol-4-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-9(12)11-6-13-14(8-11)7-10-4-2-3-5-10/h6,8-10H,2-5,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCMQNHHVFCQIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)CC2CCCC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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